17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: is a complex organic compound with a unique structure characterized by multiple fused rings and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step organic reactions.
Industrial Production Methods: large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving advanced techniques such as continuous flow chemistry .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Brominated quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers with unique electronic properties .
Mechanism of Action
The mechanism of action of 17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic amino acids, while the pentacyclic core can fit into hydrophobic pockets, stabilizing the compound within the active site of the target protein .
Comparison with Similar Compounds
- 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- (15R,19S)-17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-4,5,11,12-tetracarbonitrile
Uniqueness: The presence of the bromophenyl group in 17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione distinguishes it from other similar compounds. This group enhances its reactivity and potential for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C24H16BrNO2 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
17-(4-bromophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C24H16BrNO2/c25-13-9-11-14(12-10-13)26-23(27)21-19-15-5-1-2-6-16(15)20(22(21)24(26)28)18-8-4-3-7-17(18)19/h1-12,19-22H |
InChI Key |
ARWSYFVGOOXPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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